N,N-Bis(2-hydroxyethyl)nonadecanamide
Description
N,N-Bis(2-hydroxyethyl)nonadecanamide is a fatty acid amide derivative characterized by a 19-carbon (nonadecyl) hydrocarbon chain linked to a diethanolamide group. This compound belongs to the class of alkanolamides, which are widely used in industrial applications such as surfactants, emulsifiers, and viscosity modifiers due to their amphiphilic properties.
Properties
CAS No. |
82435-35-6 |
|---|---|
Molecular Formula |
C23H47NO3 |
Molecular Weight |
385.6 g/mol |
IUPAC Name |
N,N-bis(2-hydroxyethyl)nonadecanamide |
InChI |
InChI=1S/C23H47NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)24(19-21-25)20-22-26/h25-26H,2-22H2,1H3 |
InChI Key |
JKSXZOIESOSDRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(=O)N(CCO)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-hydroxyethyl)nonadecanamide typically involves the reaction of nonadecanoic acid with diethanolamine. The reaction is catalyzed by an acid catalyst such as orthophosphoric acid. The process involves heating the reactants to a temperature of around 140°C to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity of the product. The final product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-hydroxyethyl)nonadecanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form carboxylic acids.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The hydroxyethyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nonadecanoic acid and diethanolamine.
Reduction: Formation of nonadecanamine and ethanol.
Substitution: Formation of substituted amides with various alkyl groups.
Scientific Research Applications
N,N-Bis(2-hydroxyethyl)nonadecanamide has several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Studied for its potential use in drug delivery systems due to its amphiphilic nature.
Medicine: Investigated for its potential use as an emulsifying agent in pharmaceutical formulations.
Industry: Used in the production of cosmetics, detergents, and lubricants due to its surfactant properties
Mechanism of Action
The mechanism of action of N,N-Bis(2-hydroxyethyl)nonadecanamide is primarily based on its surfactant properties. The compound reduces the surface tension between different phases, allowing for better mixing and interaction. This property is particularly useful in emulsification processes. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, enhancing the solubility and bioavailability of various compounds .
Comparison with Similar Compounds
Key Characteristics :
- Molecular Formula : C25H52N2O3 (inferred from ).
- Molecular Weight : ~428.69 g/mol.
- Functional Groups : Two hydroxyethyl groups and a long alkyl chain, enabling hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares N,N-Bis(2-hydroxyethyl)nonadecanamide with structurally related alkanolamides:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Alkyl Chain Length | Key Features |
|---|---|---|---|---|---|
| N,N-Bis(2-hydroxyethyl)dodecanamide | 120-40-1 | C16H33NO3 | 287.44 | C12 (saturated) | Short chain, high water solubility |
| N,N-Bis(2-hydroxyethyl)octadecenamide | 93-83-4 | C22H43NO3 | 369.60 | C18 (unsaturated) | Unsaturated chain, lower melting point |
| This compound | Not Available | C25H52N2O3 | 428.69 | C19 (saturated) | Long chain, high lipophilicity |
| Isooctadecanamide, N,N-bis(2-hydroxyethyl)- | 52794-79-3 | C22H45NO3 | 371.60 | C18 (branched) | Branched chain, improved stability |
Key Observations :
- Chain Length: The 19-carbon chain in nonadecanamide enhances hydrophobicity compared to shorter-chain analogs like dodecanamide (C12) and octadecenamide (C18).
- Saturation vs. Unsaturation: Unsaturated analogs (e.g., octadecenamide) exhibit lower melting points and better fluidity, making them suitable for liquid surfactants. Nonadecanamide’s saturated structure may favor solid or semi-solid formulations .
- Branched Chains: Branched derivatives like isooctadecanamide offer improved thermal and oxidative stability, a property that may be extrapolated to nonadecanamide with structural modifications .
Physicochemical Properties
Limited data exist for nonadecanamide, but trends from related compounds suggest:
- Solubility: Shorter chains (C12) exhibit higher water solubility, while nonadecanamide’s long chain reduces aqueous solubility, favoring organic solvents.
- Melting Point : Longer chains increase melting points (e.g., C18 branched: ~50–70°C; C19 likely higher).
- Surfactant Efficiency : Longer chains enhance oil-binding capacity but may reduce foaming efficiency compared to C12 analogs .
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